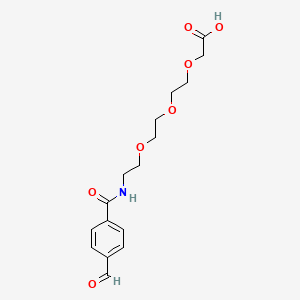

Ald-Ph-amido-PEG3-C-COOH

Description

BenchChem offers high-quality Ald-Ph-amido-PEG3-C-COOH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ald-Ph-amido-PEG3-C-COOH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO7/c18-11-13-1-3-14(4-2-13)16(21)17-5-6-22-7-8-23-9-10-24-12-15(19)20/h1-4,11H,5-10,12H2,(H,17,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMVWAHTNKJYAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ald-Ph-amido-PEG3-C-COOH: A Versatile Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-amido-PEG3-C-COOH is a heterobifunctional linker molecule increasingly utilized in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal aldehyde group on a phenyl ring and a carboxylic acid connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for covalently linking biomolecules. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of Ald-Ph-amido-PEG3-C-COOH, with a focus on its role in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

The structural features of Ald-Ph-amido-PEG3-C-COOH dictate its utility in bioconjugation strategies. The molecule consists of three key components: an aromatic aldehyde for reaction with specific nucleophiles, a hydrophilic PEG3 spacer to enhance solubility and provide spatial separation, and a terminal carboxylic acid for amide bond formation.

| Property | Value | Source |

| CAS Number | 1007215-91-9 | [1][2][3][4] |

| Molecular Formula | C16H21NO7 | [2][3][4] |

| Molecular Weight | 339.34 g/mol | [3] |

| Appearance | Solid | [5] |

| Solubility | Soluble in DMSO | [1][6] |

| Storage | Store at -20°C | [1][2] |

Reactivity and Functional Group Chemistry

The synthetic utility of Ald-Ph-amido-PEG3-C-COOH stems from the orthogonal reactivity of its two terminal functional groups.

Benzaldehyde (B42025) Group Reactivity

The benzaldehyde moiety provides a reactive handle for conjugation to molecules containing primary amines or hydrazide groups.

-

Reaction with Amines (Reductive Amination): The aldehyde group can react with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, to form a Schiff base intermediate. This intermediate is typically unstable and is subsequently reduced with a mild reducing agent, like sodium cyanoborohydride (NaBH3CN), to form a stable secondary amine linkage.[7] The resonance stabilization of the benzaldehyde group makes it less reactive than aliphatic aldehydes.[8]

-

Reaction with Hydrazides: The reaction with hydrazides forms a stable hydrazone bond, often under milder conditions than reductive amination. This reaction is particularly useful for site-specific labeling.[9]

Carboxylic Acid Group Reactivity

The terminal carboxylic acid can be activated to form a stable amide bond with primary or secondary amines.

-

Amide Bond Formation: The carboxylic acid is typically activated using carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS to form a more stable active ester intermediate.[10] This activated ester then readily reacts with amine-containing molecules to form a robust amide linkage. Common coupling reagents also include HATU and HBTU.[11]

Applications in Drug Development

The bifunctional nature of Ald-Ph-amido-PEG3-C-COOH makes it a valuable tool in the construction of complex biomolecular conjugates, particularly in the development of ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADC development, Ald-Ph-amido-PEG3-C-COOH serves as a non-cleavable linker to connect a cytotoxic payload to a monoclonal antibody.[2][5][12][13] The PEG component enhances the solubility and pharmacokinetic properties of the ADC.[14]

References

- 1. Ald-Ph-amido-PEG3-C-COOH|1007215-91-9|安捷凯 [anjiechem.com]

- 2. Ald-Ph-amido-PEG3-C-COOH - Immunomart [immunomart.com]

- 3. molcore.com [molcore.com]

- 4. Ald-Ph-amido-PEG3-C-COOH CAS号:1007215-91-9 常备现货 助力科研及生产 保质保量 支持复测 高校及研究所支持货到付款-郑州汇聚化工有限公司 [m.henan1alfachem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medkoo.com [medkoo.com]

- 7. mdpi.com [mdpi.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. interchim.fr [interchim.fr]

- 10. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]

- 11. Carboxyl-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 12. medchemexpress.cn [medchemexpress.cn]

- 13. medchemexpress.com [medchemexpress.com]

- 14. benchchem.com [benchchem.com]

In-Depth Technical Guide: Ald-Ph-amido-PEG3-C-COOH for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ald-Ph-amido-PEG3-C-COOH, a non-cleavable linker pivotal in the development of next-generation bioconjugates, particularly antibody-drug conjugates (ADCs). This document details its chemical properties, mechanism of action in site-specific conjugation, and provides a generalized experimental protocol for its application.

Core Molecule: Ald-Ph-amido-PEG3-C-COOH

Ald-Ph-amido-PEG3-C-COOH is a functionalized polyethylene (B3416737) glycol (PEG) linker designed for stable, covalent attachment of molecules. Its structure features a terminal carboxylic acid for payload attachment and a phenyl-aldehyde group for site-specific conjugation to proteins.

Chemical and Physical Data:

| Property | Value |

| CAS Number | 1007215-91-9[1] |

| Molecular Formula | C24H29NO8 |

| Description | A non-cleavable linker utilized in the synthesis of Antibody-Drug Conjugates (ADCs).[2] |

Suppliers

A variety of chemical suppliers offer Ald-Ph-amido-PEG3-C-COOH for research and development purposes. Notable suppliers include:

-

MedChemExpress

-

Anjiekai Biomedical

-

Zhengzhou Huiju Chemical Co., Ltd.

-

Immunomart

-

AxisPharm[1]

Mechanism of Action in Site-Specific Antibody-Drug Conjugate (ADC) Synthesis

Ald-Ph-amido-PEG3-C-COOH is integral to advanced ADC development, primarily through its application in "aldehyde tag" technology. This method facilitates the creation of homogenous ADCs with a defined drug-to-antibody ratio (DAR).

The overall process involves two key stages: the generation of a reactive aldehyde on the antibody and the subsequent conjugation of the linker-payload.

Signaling Pathway and ADC Mechanism of Action:

The linker itself does not have a signaling pathway. Its role is to connect the antibody to the cytotoxic payload. The ADC's mechanism of action, and by extension the relevant signaling pathways, are determined by the antibody's target and the nature of the payload. The following diagram illustrates the general mechanism of an ADC developed using this type of linker.

Experimental Workflow and Protocols

The conjugation of Ald-Ph-amido-PEG3-C-COOH to an aldehyde-tagged antibody is typically achieved through a Hydrazino-iso-Pictet-Spengler (HIPS) ligation. This reaction is favored for its mild conditions and the formation of a highly stable C-C bond.[3][4][5]

Experimental Workflow Diagram:

Detailed Experimental Protocol (Generalized)

This protocol outlines the general steps for conjugating a payload, activated with Ald-Ph-amido-PEG3-C-COOH, to an aldehyde-tagged antibody.

Materials:

-

Aldehyde-tagged antibody (containing formylglycine, fGly) in a suitable buffer (e.g., PBS, pH 7.4).

-

Ald-Ph-amido-PEG3-C-COOH activated with the desired payload.

-

Reaction buffer: Typically near neutral pH (e.g., pH 6.0-7.5).[4]

-

Aniline (as a catalyst, optional but often used).

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)).

-

Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, Mass Spectrometer).

Procedure:

-

Payload Activation: The carboxylic acid group of Ald-Ph-amido-PEG3-C-COOH is first activated (e.g., as an NHS ester) and reacted with an amine-containing cytotoxic payload. This step is performed separately to prepare the linker-payload construct.

-

Antibody Preparation: The aldehyde-tagged antibody is buffer-exchanged into the desired reaction buffer at a concentration typically ranging from 1 to 10 mg/mL.

-

Conjugation Reaction (HIPS Ligation):

-

The linker-payload construct is added to the antibody solution at a molar excess (typically 5-20 fold excess) to drive the reaction to completion.

-

The reaction is initiated and allowed to proceed at a controlled temperature (e.g., 25-37°C) for a duration of 12-24 hours. Gentle mixing is applied throughout the incubation period.

-

The reaction progress can be monitored by analyzing small aliquots over time.

-

-

Purification of the ADC:

-

Upon completion, the reaction mixture is purified to remove unreacted linker-payload and other reagents.

-

Size Exclusion Chromatography (SEC) is commonly used for this purpose, as it separates molecules based on size, effectively isolating the larger ADC from smaller contaminants.

-

-

Characterization of the ADC:

-

Drug-to-Antibody Ratio (DAR): The average number of payload molecules per antibody is determined. This can be done using UV-Vis spectrophotometry (by measuring absorbance at wavelengths specific to the antibody and the payload) or mass spectrometry.

-

Purity and Aggregation: The purity of the ADC and the extent of aggregation are assessed using SEC.

-

Confirmation of Conjugation: Mass spectrometry can be used to confirm the covalent attachment of the linker-payload to the antibody.

-

Logical Relationship of Key Components:

Conclusion

Ald-Ph-amido-PEG3-C-COOH is a critical tool for the development of homogenous and stable bioconjugates. Its application in conjunction with aldehyde-tag technology and HIPS ligation chemistry enables precise control over the conjugation site and stoichiometry, leading to the production of ADCs with potentially improved therapeutic indices. This guide provides a foundational understanding for researchers and developers looking to leverage this advanced linker in their work.

References

- 1. CAS Number Search List | AxisPharm [axispharm.com]

- 2. Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. Hydrazino-Pictet-Spengler ligation as a biocompatible method for the generation of stable protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to PROTAC Linker Technology

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Linker in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][] A PROTAC molecule is comprised of three distinct components: a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[4][5][6]

Upon entering the cell, the PROTAC forms a ternary complex by simultaneously binding to the POI and an E3 ligase.[4][6] This induced proximity triggers the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[1][6][] The PROTAC is then released to catalyze further degradation cycles.[4][6]

While the two ligands provide specificity, the linker is far from a passive spacer. It is now unequivocally recognized as a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties.[5][6][8][9] The linker's chemical nature, length, rigidity, and attachment points profoundly influence the formation and stability of the ternary complex, which is a prerequisite for efficient protein degradation.[][4][9][10][11] This guide provides a detailed technical overview of PROTAC linker technology, summarizing key design principles, quantitative data, and experimental protocols essential for the rational design of effective protein degraders.

Classification and Properties of PROTAC Linkers

PROTAC linkers are broadly classified based on their flexibility and chemical composition. The choice of linker type has a significant impact on the physicochemical and pharmacokinetic properties of the resulting PROTAC molecule.[8][12]

Flexible Linkers

Flexible linkers are the most common type employed in PROTAC design, primarily due to their synthetic tractability and the ease with which their length can be modified.[4][][8][10]

-

Alkyl Chains: Simple hydrocarbon chains are a frequent starting point, offering significant conformational flexibility.[1][4][] However, they are generally hydrophobic, which can negatively impact the aqueous solubility of the PROTAC.[1][10]

-

Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve solubility and hydrophilicity.[1][2][4][] The repeating ethylene (B1197577) glycol units can engage in hydrogen bonding and enhance compatibility with physiological environments.[1][4]

Advantages:

-

Synthetically accessible and straightforward to modify.[4][]

-

Conformational freedom can increase the probability of achieving a productive ternary complex geometry.[4]

Disadvantages:

-

High flexibility can lead to an entropic penalty upon binding, potentially reducing ternary complex stability.[4][8]

-

Can contribute to poor physicochemical properties, such as a high number of rotatable bonds, which may negatively affect cell permeability and oral bioavailability.[4]

Rigid Linkers

Rigid linkers are increasingly being explored to overcome the limitations of flexible linkers and to exert greater control over the PROTAC's conformation.[10]

-

Cycloalkane Structures: Moieties like piperazine, piperidine, or cyclohexane (B81311) introduce rigidity and can also enhance water solubility and metabolic stability.[1][]

-

Triazole-Containing Linkers: Often synthesized via copper-catalyzed "click chemistry," the triazole ring is metabolically stable and helps constrain the linker's conformation.[1][]

Advantages:

-

Can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic cost of binding.[4]

-

May improve selectivity by disfavoring the formation of off-target ternary complexes.[4]

-

Can lead to improved physicochemical and pharmacokinetic properties.[4]

Disadvantages:

-

Often more synthetically challenging to prepare.[4]

-

The lack of flexibility can make it more difficult to achieve a productive ternary complex geometry.[4]

"Smart" or Functional Linkers

Recent innovations include linkers with integrated functionalities that allow for conditional activation of the PROTAC.[4]

-

Photoswitchable Linkers: Incorporating moieties like azobenzene (B91143) allows for spatiotemporal control of PROTAC activity using light of specific wavelengths.[4]

-

Photocleavable Linkers: These can be cleaved by light, providing another mechanism for controlled PROTAC activation.[4]

The Impact of Linker Properties on PROTAC Performance

The rational design of a PROTAC requires a multi-parameter optimization process where the linker's characteristics are fine-tuned to achieve maximal efficacy.[4][6][9]

Linker Length

Linker length is a critical parameter that must be empirically optimized for each specific POI-E3 ligase pair.[4][8]

-

Too Short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and E3 ligase and failing to form a ternary complex.[6][11][14][15]

-

Too Long: An excessively long linker may not effectively bring the two proteins into the close proximity required for efficient ubiquitin transfer or may favor the formation of non-productive binary complexes (the "hook effect").[6][14][15]

The optimal linker length is highly context-dependent, and even minor changes can significantly impact degradation efficacy.[14][16]

Linker Composition and Physicochemical Properties

The chemical makeup of the linker profoundly affects the PROTAC's drug-like properties.[4] PROTACs are typically large molecules that often fall outside Lipinski's "rule of five," making good pharmacokinetic (PK) properties challenging to achieve.[2][4]

-

Solubility: Incorporating polar groups (e.g., ethers, amides, PEGs) can improve aqueous solubility.[1][4][11]

-

Permeability: Lipophilic groups can enhance cell permeability.[4] Some flexible linkers exhibit a "chameleon effect," adopting a more compact, less polar conformation to cross the cell membrane and a more extended, polar conformation in the aqueous cytoplasm.[4]

-

Metabolic Stability: The linker can introduce metabolically labile spots.[12] Using more rigid or metabolically stable motifs (e.g., triazoles) can improve the PROTAC's half-life.[1][12]

Quantitative Data Summary: Linker Effects on Efficacy

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).[10] The following tables summarize published data illustrating the impact of linker modifications on these key parameters.

Table 1: Effect of Linker Length on Estrogen Receptor (ER) α Degradation [14][16]

| PROTAC | Linker Type | Linker Length (atoms) | DC50 | Dmax | Reference |

| ER-PROTAC 1 | Alkyl/Ether | 12 | No degradation | ~0% | [10] |

| ER-PROTAC 2 | Alkyl/Ether | 13 | ~10 µM | >75% | [10] |

| ER-PROTAC 3 | Alkyl/Ether | 16 | <1 µM | >90% | [16] |

| ER-PROTAC 4 | Alkyl/Ether | 17 | ~5 µM | >75% | [10] |

| ER-PROTAC 5 | Alkyl/Ether | 20 | >10 µM | <50% | [10] |

This table illustrates a clear structure-activity relationship where a 16-atom linker provided the optimal length for ERα degradation in this specific system, with shorter or longer linkers resulting in significantly reduced potency.[16]

Table 2: Comparison of Flexible vs. Rigid Linkers for BRD4 Degradation

| PROTAC | Warhead | E3 Ligand | Linker Type | Linker Composition | DC50 (nM) | Reference |

| dBET1 | JQ1 | Pomalidomide | Flexible | 8-atom PEG | 4.3 | [10] |

| PROTAC-A | JQ1 | Pomalidomide | Rigid | Disubstituted Benzene | 2.7 | [10] |

| MZ1 | JQ1 | VHL Ligand | Flexible | 12-atom PEG/Alkyl | 25 | [10] |

| PROTAC-B | JQ1 | VHL Ligand | Rigid | Piperazine-based | <10 | [10] |

This comparative data suggests that for certain systems, introducing rigidity into the linker can lead to enhanced degradation potency, potentially by pre-organizing the molecule into a more favorable conformation for ternary complex formation.

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The fundamental mechanism of PROTAC action involves hijacking the ubiquitin-proteasome pathway. The diagram below illustrates this process, from ternary complex formation to final proteasomal degradation of the target protein.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

General Experimental Workflow for PROTAC Evaluation

Developing a successful PROTAC involves a systematic evaluation process. The workflow begins with assessing the fundamental binding events and progresses through cellular assays to confirm target degradation and functional outcomes.

Caption: A typical experimental workflow for PROTAC development and validation.

Detailed Experimental Protocols

Protocol: Western Blot for PROTAC-Induced Degradation

Western blotting is a cornerstone technique for quantifying the reduction in target protein levels following PROTAC treatment.[17]

Materials:

-

Cell culture reagents and appropriate cell line

-

PROTAC compound(s) and vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels, electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Methodology:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response range of the PROTAC compound or vehicle control for a predetermined time (e.g., 4-24 hours).[18]

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them by adding lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of each lysate supernatant using a BCA assay according to the manufacturer's protocol.[17]

-

Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[17]

-

Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Wash the membrane again three times with TBST.

-

Repeat the immunoblotting process for the loading control protein.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.[17]

-

Capture the signal using an imaging system.[17]

-

Quantify the band intensity using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity.[17]

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[17]

-

Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful biophysical technique to directly measure the formation, stability, and kinetics of the ternary complex in real-time.[14][]

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Purified recombinant POI, E3 ligase, and PROTAC

-

Immobilization reagents (e.g., EDC/NHS)

-

Running buffer (e.g., HBS-EP+)

Methodology:

-

Immobilization: Immobilize either the E3 ligase or the POI onto the surface of the sensor chip using standard amine coupling chemistry.[14]

-

Binary Interaction Analysis (Controls):

-

Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary PROTAC-protein affinity.

-

Inject a series of concentrations of the soluble protein partner (the one not immobilized) over the immobilized protein to check for any direct protein-protein interaction.

-

-

Ternary Complex Analysis:

-

Prepare a series of samples containing a fixed, saturating concentration of the PROTAC mixed with varying concentrations of the soluble protein partner.

-

Inject these mixtures over the immobilized protein surface.

-

An increase in the response units (RU) compared to the binary PROTAC-protein interaction indicates the formation of the ternary complex.[14]

-

-

Data Analysis: Analyze the sensorgrams using appropriate kinetic models to determine the association (ka) and dissociation (kd) rates, and calculate the equilibrium dissociation constant (KD) for the ternary complex. The data can also be used to determine the cooperativity (α), which describes how the binding of one component influences the binding of the other.

Conclusion and Future Directions

The linker is a pivotal component in PROTAC design, acting as an active modulator of the molecule's biological function.[4][5] While early efforts relied heavily on synthetically tractable flexible linkers like alkyl and PEG chains, the field is rapidly evolving towards the rational design of more sophisticated linkers.[8] The strategic use of rigid motifs, functional elements, and optimized attachment points is unlocking new potential for enhancing potency, selectivity, and pharmacokinetic profiles.

Future progress will be driven by a deeper understanding of the structural biology of ternary complexes, aided by advances in cryogenic electron microscopy (cryo-EM) and computational modeling.[8][9] These tools will help rationalize the effects of linker modifications and enable more predictive, in silico design of linkers. The continued development of novel linker chemistries and high-throughput evaluation methods will accelerate the discovery of next-generation protein degraders, expanding the therapeutic reach of this powerful modality.[8][13][20]

References

- 1. precisepeg.com [precisepeg.com]

- 2. The Essential Role of Linkers in PROTACs [axispharm.com]

- 4. chempep.com [chempep.com]

- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 17. benchchem.com [benchchem.com]

- 18. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 20. portlandpress.com [portlandpress.com]

An In-depth Technical Guide to PEG Linkers in Bioconjugation Fundamentals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of polyethylene (B3416737) glycol (PEG) linkers in bioconjugation. PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, and small drugs, is a cornerstone of modern drug development, enhancing the therapeutic efficacy and safety of numerous biopharmaceuticals.[1] This guide delves into the core chemistry, quantitative effects, and detailed experimental protocols associated with PEG linkers, offering a practical resource for researchers and professionals in the field.

Core Principles of PEGylation

Polyethylene glycol is a synthetic, water-soluble, non-toxic, and biocompatible polymer composed of repeating ethylene (B1197577) oxide units.[2][3] When conjugated to a therapeutic molecule, PEG linkers confer several advantageous properties, primarily aimed at improving the drug's pharmacokinetic and pharmacodynamic profile.[1]

Key Benefits of PEGylation:

-

Enhanced Solubility: The hydrophilic nature of PEG significantly increases the solubility of hydrophobic drugs, making them more suitable for intravenous administration.[2][4]

-

Increased Stability: PEG chains can physically shield the conjugated molecule from enzymatic degradation and proteolysis, thereby increasing its stability in biological environments.[1][5]

-

Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.[1][6]

-

Reduced Immunogenicity: The PEG linker can mask antigenic epitopes on the surface of a therapeutic protein, diminishing the likelihood of an immune response.[1][4]

-

Improved Pharmacokinetics: By extending the half-life and reducing clearance, PEGylation can lead to more sustained plasma concentrations of a drug, potentially allowing for less frequent dosing.[1][7]

The Chemistry of Bioconjugation with PEG Linkers

The covalent attachment of PEG linkers to biomolecules is achieved through various chemical strategies that target specific functional groups. The choice of chemistry is dictated by the available reactive groups on the target molecule and the desired characteristics of the final bioconjugate.[1]

Commonly Targeted Functional Groups on Proteins:

-

Amines (e.g., lysine (B10760008) residues, N-terminus): This is the most frequently targeted group for PEGylation due to the abundance of lysine residues on the surface of most proteins.[1][8]

-

Thiols (e.g., cysteine residues): Cysteine residues offer a more specific site for PEGylation as they are less abundant than lysines, allowing for more controlled conjugation.[1]

-

Carboxylic Acids (e.g., aspartic acid, glutamic acid, C-terminus): These groups can also be targeted for conjugation, providing alternative sites for PEG attachment.[1][8]

The properties of a PEGylated bioconjugate can be finely tuned by altering the length and structure (linear vs. branched) of the PEG linker.[1] Longer PEG chains generally lead to a greater increase in the hydrodynamic radius of the conjugate, resulting in a more pronounced effect on circulation half-life.[1] However, it is crucial to balance the benefits of increased PEG chain length with the potential for steric hindrance, which can impact the biological activity of the conjugated molecule.[1]

Quantitative Data on the Effects of PEGylation

The impact of PEGylation on the physicochemical and pharmacokinetic properties of biomolecules is significant and quantifiable. The following tables summarize key data from various studies, providing a comparative overview for researchers.

Table 1: Effect of PEG Molecular Weight on the Hydrodynamic Radius of Human Serum Albumin (HSA)

| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) |

| Unmodified HSA | - | 3.5 |

| Linear | 5 | 4.2 |

| Linear | 10 | 5.2 |

| Linear | 20 | 6.1 |

| Branched | 20 | 6.4 |

Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.[4] The data clearly demonstrates that increasing the molecular weight of the PEG linker leads to a corresponding increase in the hydrodynamic radius of the protein.[9]

Table 2: Comparative Effect of Linear and Branched PEG Linkers on the Pharmacokinetics of a Trastuzumab-DM1 ADC

| Linker Configuration | Cmax (µg/mL) | AUC (µg·h/mL) |

| Linear PEG | 100.3 | 4879 |

| Pendant (Branched) PEG | 115.7 | 6843 |

Pharmacokinetic parameters of high-DAR trastuzumab-DM1 ADCs in mice. Data extracted from Tedeschini et al., 2021.[10] These results suggest that a branched PEG architecture can provide a superior shielding effect, leading to increased circulation time in vivo.[10]

Table 3: Impact of PEGylation on Protein Half-Life

| Protein | PEG Size (kDa) | Half-Life (Unmodified) | Half-Life (PEGylated) | Fold Increase |

| rhTIMP-1 | 20 | 1.1 h | 28 h | ~25 |

| Interferon-α | 12 | ~2-3 h | ~40-60 h | ~20-25 |

Data compiled from studies on recombinant human Tissue Inhibitor of Metalloproteinases-1 (rhTIMP-1) and Interferon-α.[11][12] PEGylation dramatically extends the plasma half-life of therapeutic proteins.[11][13]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of PEGylated bioconjugates. The following are detailed protocols for two of the most common PEGylation reactions.

Protocol for NHS Ester-Mediated PEGylation of Proteins

This protocol details the conjugation of an N-hydroxysuccinimide (NHS) ester-activated PEG linker to the primary amine groups (e.g., lysine residues) of a protein.

Materials:

-

Protein to be PEGylated

-

Amine-reactive PEG-NHS ester

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffer

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Purification system (e.g., size exclusion chromatography)

Procedure:

-

Protein Preparation:

-

PEG-NHS Ester Preparation:

-

Allow the vial of PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[15]

-

Immediately before use, prepare a 10 mM stock solution of the PEG-NHS ester in anhydrous DMSO or DMF.[14][16] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[15]

-

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the dissolved PEG-NHS ester to the protein solution.[16] The optimal molar ratio should be determined empirically for each protein.

-

Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% (v/v) to maintain protein integrity.[1]

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[14][16]

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 10-50 mM to consume any unreacted PEG-NHS ester.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification:

-

Remove unreacted PEG and byproducts from the PEGylated protein using size exclusion chromatography (SEC) or other suitable purification methods like ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC).[16][]

-

-

Characterization:

-

Characterize the purified PEGylated protein using techniques such as SDS-PAGE to confirm the increase in molecular weight, and mass spectrometry to determine the degree of PEGylation.[18]

-

Protocol for Maleimide-Mediated Thiol-Specific PEGylation

This protocol describes the conjugation of a maleimide-activated PEG linker to free sulfhydryl (thiol) groups on a protein, typically from cysteine residues.

Materials:

-

Thiol-containing protein

-

Maleimide-activated PEG linker

-

Reaction Buffer: Phosphate buffer (e.g., PBS), pH 6.5-7.5, containing 1-10 mM EDTA. Avoid buffers with thiols.

-

Reducing agent (optional): e.g., TCEP (tris(2-carboxyethyl)phosphine)

-

Anhydrous DMSO or DMF

-

Purification system (e.g., size exclusion chromatography)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in degassed Reaction Buffer.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 20-fold molar excess of TCEP and incubate for 30 minutes at room temperature.[19] Remove excess TCEP by dialysis or desalting.

-

-

PEG-Maleimide Preparation:

-

Prepare a stock solution of the PEG-maleimide in anhydrous DMSO or DMF immediately before use.[19]

-

-

Conjugation Reaction:

-

Purification:

-

Purify the PEGylated protein from unreacted PEG-maleimide and other reagents using size exclusion chromatography or dialysis.[20]

-

-

Characterization:

-

Analyze the purified conjugate by SDS-PAGE to visualize the shift in molecular weight.

-

Use Ellman's reagent to quantify the number of remaining free thiols to determine the extent of conjugation.

-

Mass spectrometry can be used to confirm the mass of the final conjugate.

-

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts, workflows, and logical relationships in PEG linker-based bioconjugation.

Caption: General experimental workflow for PEG linker-based bioconjugation.

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).[21]

Caption: PROTAC-mediated protein degradation pathway.[22][23]

Caption: Logical relationship between cleavable and non-cleavable linkers.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. enovatia.com [enovatia.com]

- 6. lcms.cz [lcms.cz]

- 7. creativepegworks.com [creativepegworks.com]

- 8. Membrane-Based Hybrid Method for Purifying PEGylated Proteins [mdpi.com]

- 9. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]

- 12. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 13. PEGylation extends circulation half-life while preserving in vitro and in vivo activity of tissue inhibitor of metalloproteinases-1 (TIMP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. confluore.com [confluore.com]

- 15. broadpharm.com [broadpharm.com]

- 16. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 18. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. lumiprobe.com [lumiprobe.com]

- 20. broadpharm.com [broadpharm.com]

- 21. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 22. benchchem.com [benchchem.com]

- 23. chempep.com [chempep.com]

In-Depth Technical Guide: Ald-Ph-amido-PEG3-C-COOH in Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and application of Ald-Ph-amido-PEG3-C-COOH, a critical component in the field of antibody-drug conjugates (ADCs).

Core Molecular Data

Ald-Ph-amido-PEG3-C-COOH is a non-cleavable linker used in the synthesis of ADCs.[1][2] Its key molecular characteristics are summarized below.

| Property | Value |

| Chemical Formula | C₁₆H₂₁NO₇[3] |

| Molecular Weight | 339.34 g/mol [3] |

| CAS Number | 1007215-91-9[3] |

Role in Antibody-Drug Conjugates

Ald-Ph-amido-PEG3-C-COOH serves as a non-cleavable linker, a crucial element that connects a monoclonal antibody (mAb) to a cytotoxic payload.[1] The stability of non-cleavable linkers is a key advantage, as they are designed to remain intact in the bloodstream, minimizing premature release of the cytotoxic drug and reducing off-target toxicity.[4][5]

The therapeutic action of an ADC utilizing a non-cleavable linker relies on the complete degradation of the antibody component after the ADC has been internalized by the target cancer cell.[6][7] This process ensures that the cytotoxic payload is released specifically within the intended cellular environment.

Mechanism of Action: A Step-by-Step Workflow

The general workflow and mechanism of action for an ADC employing a non-cleavable linker like Ald-Ph-amido-PEG3-C-COOH is a multi-stage process, beginning with systemic administration and culminating in targeted cell death.

The process unfolds as follows:

-

Targeting: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.

-

Binding: A stable complex is formed between the ADC and the target antigen.

-

Internalization: The cell internalizes the entire ADC-antigen complex through a process called endocytosis.[8]

-

Trafficking to Lysosome: The internalized vesicle fuses with a lysosome within the cell.

-

Payload Release: Inside the lysosome, cellular enzymes completely degrade the antibody, releasing the cytotoxic payload which is still attached to the linker and a single amino acid residue.[4][6]

-

Cytotoxicity: The released payload-linker complex then exerts its cytotoxic effect, leading to apoptosis (programmed cell death) of the cancer cell.[8]

Experimental Protocols

The development of an ADC using Ald-Ph-amido-PEG3-C-COOH involves several key experimental stages. While specific protocols are highly dependent on the antibody, payload, and target, a general methodology is outlined below.

1. Antibody Modification (if required):

-

Objective: To introduce a reactive group on the antibody for linker conjugation. This often involves the reduction of interchain disulfide bonds to generate free thiol groups.

-

Typical Procedure:

-

The antibody is buffer-exchanged into a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

-

A reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), is added in a controlled molar excess.

-

The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period to achieve the desired level of disulfide reduction.

-

The reducing agent is removed via a desalting column or tangential flow filtration.

-

2. Linker-Payload Conjugation:

-

Objective: To attach the Ald-Ph-amido-PEG3-C-COOH linker to the cytotoxic payload. This typically involves activating the carboxylic acid group on the linker to react with an amine group on the payload.

-

Typical Procedure:

-

The linker is dissolved in an anhydrous organic solvent (e.g., dimethylformamide, DMF).

-

A coupling agent (e.g., HBTU, HATU) and a base (e.g., diisopropylethylamine, DIPEA) are added to activate the carboxylic acid.

-

The cytotoxic payload is added to the reaction mixture.

-

The reaction is stirred at room temperature until completion, monitored by techniques like HPLC or LC-MS.

-

The resulting linker-payload conjugate is purified, typically by preparative HPLC.

-

3. ADC Conjugation:

-

Objective: To conjugate the linker-payload construct to the modified antibody.

-

Typical Procedure:

-

The purified linker-payload is dissolved in a co-solvent (e.g., DMSO) and added to the reduced antibody solution. The aldehyde group on the linker reacts with an available nucleophile on the antibody.

-

The reaction is allowed to proceed at a controlled temperature and pH.

-

The reaction is monitored to determine the drug-to-antibody ratio (DAR).

-

Once the desired DAR is achieved, the reaction is quenched.

-

The resulting ADC is purified using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody, linker-payload, and other impurities.

-

4. Characterization and Analysis:

-

Objective: To confirm the identity, purity, and stability of the final ADC product.

-

Key Analyses:

-

UV-Vis Spectroscopy: To determine protein concentration and DAR.

-

Mass Spectrometry (MS): To confirm the molecular weight of the intact ADC and its subunits.

-

Size-Exclusion Chromatography (SEC-HPLC): To assess purity and detect aggregation.

-

Hydrophobic Interaction Chromatography (HIC): To characterize the drug-load distribution.

-

In Vitro Cytotoxicity Assays: To evaluate the potency of the ADC on target cell lines.

-

In Vivo Efficacy Studies: To assess the anti-tumor activity in animal models.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ald-Ph-amido-PEG3-C-COOH | ADC连接子 | MCE [medchemexpress.cn]

- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 4. books.rsc.org [books.rsc.org]

- 5. abzena.com [abzena.com]

- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 8. creativepegworks.com [creativepegworks.com]

The Dawn of Induced Proximity: A Technical Guide to Heterobifunctional Molecules in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The paradigm of small molecule drug discovery is undergoing a significant transformation. Moving beyond the traditional occupancy-driven inhibition of protein function, a new class of therapeutics, known as heterobifunctional molecules, is emerging. These molecules operate on the principle of induced proximity, hijacking the cell's own machinery to modulate protein levels and activity in ways previously unattainable. This in-depth technical guide provides a comprehensive overview of the core concepts, mechanisms of action, data-driven insights, and experimental considerations for researchers navigating this exciting frontier.

Core Concepts: The Architecture of Induced Proximity

Heterobifunctional molecules are chimeric compounds composed of three key elements: a "warhead" that binds to a protein of interest (POI), a ligand that recruits an effector protein, and a chemical linker that connects the two. By bringing the POI and the effector into close proximity, these molecules catalyze a biological event, such as protein degradation or post-translational modification.

Proteolysis-Targeting Chimeras (PROTACs): Hijacking the Ubiquitin-Proteasome System

The most advanced and well-characterized class of heterobifunctional molecules are Proteolysis-Targeting Chimeras (PROTACs). PROTACs induce the degradation of target proteins by coopting the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).

Mechanism of Action

A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex.[1][2] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[3] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage another target protein, acting in a catalytic manner.[1][2]

Quantitative Analysis of PROTAC Activity

The efficacy of PROTACs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The table below summarizes the activity of several well-characterized PROTACs.

| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ARV-110 | Androgen Receptor (AR) | Cereblon (CRBN) | VCaP | ~1 | >90 | [1] |

| ARV-471 | Estrogen Receptor (ER) | Cereblon (CRBN) | MCF7 | ~1 | >90 | [4] |

| MZ1 | BRD4 | von Hippel-Lindau (VHL) | HeLa | 2-20 | >90 | [5] |

| JQ1-based PROTAC | BRD4 | Cereblon (CRBN) | 293T | Varies | Varies | [6] |

Experimental Protocols

PROTAC synthesis is a modular process involving the conjugation of a target protein ligand, a linker, and an E3 ligase ligand. Common synthetic strategies include amide bond formation and click chemistry.

Protocol: Amide Bond Formation

-

Activation: Dissolve the carboxylic acid-containing component (either the warhead or the E3 ligase ligand with a linker attached) in an anhydrous aprotic solvent (e.g., DMF). Add a peptide coupling reagent (e.g., HATU) and an organic base (e.g., DIPEA) and stir at room temperature.

-

Coupling: To the activated carboxylic acid, add the amine-containing component.

-

Reaction Monitoring: Monitor the reaction progress by LC-MS.

-

Work-up and Purification: Upon completion, perform an aqueous work-up and purify the crude product by flash column chromatography or preparative HPLC.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

-

Reaction Setup: Dissolve the alkyne- and azide-functionalized components in a suitable solvent mixture (e.g., t-BuOH/H2O).

-

Catalyst Addition: Add a source of copper(I), typically generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.

-

Reaction Monitoring: Monitor the reaction by LC-MS.

-

Purification: Purify the resulting triazole-linked PROTAC by chromatography.

Western blotting is a fundamental technique to quantify the degradation of a target protein.

Step-by-Step Methodology

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples.

-

Denature the proteins by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]

-

Lysosome-Targeting Chimeras (LYTACs): Degrading Extracellular and Membrane Proteins

While PROTACs are highly effective for cytosolic and nuclear proteins, they cannot target extracellular or membrane-bound proteins. To address this limitation, Lysosome-Targeting Chimeras (LYTACs) were developed. LYTACs hijack the endosomal-lysosomal pathway to degrade these traditionally "undruggable" targets.

Mechanism of Action

LYTACs are bifunctional molecules, often antibody-drug conjugates or small molecule conjugates, that bind to both a cell-surface lysosome-targeting receptor and a target membrane or secreted protein. This ternary complex is then internalized via endocytosis. The vesicle traffics to the lysosome, where the acidic environment and hydrolytic enzymes degrade the target protein.

Quantitative Analysis of LYTAC Activity

Similar to PROTACs, the efficacy of LYTACs is assessed by measuring the reduction in target protein levels.

| LYTAC Example | Target Protein | Lysosome-Targeting Ligand | Cell Line | Degradation Efficiency (%) | Reference |

| Ctx-M6Pn | EGFR | Mannose-6-phosphate (M6P) | HeLa | >70 | [8] |

| GalNAc-LYTAC | EGFR | N-acetylgalactosamine (GalNAc) | HepG2 | Significant | [9] |

Experimental Protocols

The synthesis of LYTACs often involves the conjugation of a targeting moiety (e.g., an antibody or a small molecule) to a lysosome-targeting ligand (e.g., a glycan).

Protocol: Antibody-Glycan Conjugation

-

Antibody Modification: Modify the antibody with a bifunctional linker containing a reactive handle (e.g., an azide) through amine-reactive chemistry (e.g., NHS ester).

-

Glycan Functionalization: Synthesize or procure the lysosome-targeting glycan with a complementary reactive handle (e.g., an alkyne).

-

Conjugation: Conjugate the modified antibody and the functionalized glycan using a bioorthogonal reaction such as strain-promoted alkyne-azide cycloaddition (SPAAC).

-

Purification: Purify the resulting LYTAC using size-exclusion chromatography or affinity chromatography.

Flow cytometry is a powerful technique to quantify the levels of cell-surface proteins.

Step-by-Step Methodology

-

Cell Treatment: Treat cells with the LYTAC at various concentrations.

-

Staining: Stain the cells with a fluorescently labeled antibody that recognizes an epitope on the target protein different from the one bound by the LYTAC.

-

Analysis: Analyze the stained cells using a flow cytometer to measure the mean fluorescence intensity (MFI), which is proportional to the amount of target protein on the cell surface.

-

Data Interpretation: A decrease in MFI in LYTAC-treated cells compared to control cells indicates protein degradation.

Beyond Degradation: Expanding the Heterobifunctional Toolbox

The induced proximity concept extends beyond protein degradation. A growing number of "Targeting Chimeras" (TACs) are being developed to recruit different effector proteins, enabling a wide range of biological outcomes.

| TAC Type | Effector Recruited | Mechanism of Action | Potential Application |

| AUTACs (Autophagy-Targeting Chimeras) | Autophagy machinery (e.g., LC3) | Induces degradation of proteins and organelles via autophagy.[10][11] | Neurodegenerative diseases, removal of protein aggregates. |

| RIBOTACs (Ribonuclease-Targeting Chimeras) | Ribonucleases (e.g., RNase L) | Induces the degradation of specific RNA molecules.[12] | Targeting non-druggable proteins by degrading their mRNA. |

| DUBTACs (Deubiquitinase-Targeting Chimeras) | Deubiquitinases (DUBs) | Removes ubiquitin tags from a target protein, thereby stabilizing it.[3][] | Restoring levels of tumor suppressor proteins. |

| PhoRCs/PhosTACs (Phosphatase-Recruiting Chimeras) | Protein Phosphatases | Induces the dephosphorylation of a target protein.[14] | Modulating signaling pathways. |

| ATTECs (Autophagosome-Tethering Compounds) | Autophagosome protein LC3 | Tethers a target protein to the autophagosome for degradation.[10][] | Huntington's disease. |

AUTAC Signaling Pathway

AUTACs typically contain a target-binding moiety and a tag that induces K63-linked polyubiquitination of the target protein. This specific ubiquitination is recognized by autophagy receptors like p62/SQSTM1, leading to the sequestration of the target into an autophagosome and subsequent lysosomal degradation.[3]

Key Experimental Assays for Characterization

A robust characterization of heterobifunctional molecules requires a suite of biophysical and cellular assays to assess their binding, ternary complex formation, and functional consequences.

Biophysical Assays for Ternary Complex Formation

The formation of a stable and productive ternary complex is critical for the activity of most heterobifunctional molecules. Several biophysical techniques can be employed to study the kinetics and thermodynamics of these interactions.

Biolayer Interferometry (BLI)

-

Principle: Measures changes in the interference pattern of white light reflected from the surface of a biosensor as molecules bind and dissociate.

-

Protocol Outline:

-

Immobilization: Immobilize one of the binding partners (e.g., the E3 ligase) onto the biosensor surface.

-

Association: Expose the sensor to a solution containing the PROTAC and the target protein to measure the association rate (kon).

-

Dissociation: Transfer the sensor to a buffer-only solution to measure the dissociation rate (koff).

-

Data Analysis: Determine the equilibrium dissociation constant (KD) from the ratio of koff/kon.

-

Isothermal Titration Calorimetry (ITC)

-

Principle: Measures the heat change associated with a binding event.

-

Protocol Outline:

-

Sample Preparation: Place one binding partner in the sample cell and the other in the injection syringe.

-

Titration: Inject small aliquots of the syringe solution into the sample cell and measure the heat evolved or absorbed.

-

Data Analysis: Integrate the heat changes to generate a binding isotherm, from which the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) can be determined.

-

LC-MS/MS for Pharmacokinetic Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying the concentration of heterobifunctional molecules in biological matrices, which is essential for pharmacokinetic studies.

Protocol Outline:

-

Sample Preparation: Extract the analyte from the biological matrix (e.g., plasma) using protein precipitation or liquid-liquid extraction.

-

Chromatographic Separation: Separate the analyte from endogenous components using liquid chromatography.

-

Mass Spectrometric Detection: Ionize the analyte and detect it using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Quantification: Generate a calibration curve using standards of known concentrations to quantify the analyte in the unknown samples.[16][17]

Conclusion and Future Perspectives

Heterobifunctional molecules represent a paradigm shift in drug discovery, offering the potential to target the "undruggable" proteome and overcome resistance to traditional inhibitors. The continued development of novel effector-recruiting moieties, a deeper understanding of the rules governing ternary complex formation, and advances in analytical techniques will undoubtedly expand the therapeutic applications of this exciting class of molecules. As our ability to rationally design and synthesize these complex molecules improves, we can anticipate a new wave of precision medicines with unprecedented efficacy and selectivity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Applications of protein ubiquitylation and deubiquitylation in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]

- 5. Pardon Our Interruption [opnme.com]

- 6. researchgate.net [researchgate.net]

- 7. DNA-Encoded Library Screening To Inform Design of a Ribonuclease Targeting Chimera (RiboTAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lysosome-targeting chimaeras for degradation of extracellular proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lifesensors.com [lifesensors.com]

- 10. ATTEC Technology - Creative Biolabs [creative-biolabs.com]

- 11. Targeting lipid droplets for autophagic degradation by ATTEC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]

- 14. mdpi.com [mdpi.com]

- 16. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. waters.com [waters.com]

The Linchpin of Degradation: An In-depth Technical Guide to the Role of Linkers in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of targeted protein degradation (TPD) has marked a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to an event-driven pharmacology.[1] At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1][2] A PROTAC molecule is composed of three distinct components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two elements.[3][4] This tripartite structure facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the polyubiquitination of the POI and its subsequent destruction by the proteasome.[3][5]

While the two ligands determine which protein is targeted and which E3 ligase is engaged, the linker is far more than a passive connector. It is a critical determinant of the PROTAC's overall efficacy, selectivity, and drug-like properties.[1][6] This guide provides a detailed exploration of the multifaceted role of the PROTAC linker, covering its design principles, impact on biological function, and the experimental methodologies crucial for its evaluation.

The PROTAC Mechanism of Action

PROTACs function catalytically by bringing a target protein into close proximity with an E3 ubiquitin ligase.[7] This induced proximity enables the E3 ligase to transfer ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[3] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[4] The PROTAC molecule is not degraded in this process and is released to engage another POI, allowing it to act at substoichiometric concentrations.[7][8]

The Central Role of the Linker in PROTAC Function

The linker is a master regulator of PROTAC activity, profoundly influencing the formation of the ternary complex and the overall physicochemical properties of the molecule.[2][9]

Facilitating Ternary Complex Formation

The primary function of the linker is to bridge the POI- and E3-binding ligands, enabling the formation of a stable and productive ternary complex.[7][10] The linker's length, rigidity, and chemical composition dictate the relative orientation and proximity of the two proteins.[7] An optimal linker promotes favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity , which enhances the stability of the ternary complex and, consequently, degradation efficiency.[7] Conversely, a poorly designed linker can introduce steric clashes or unfavorable interactions, leading to negative cooperativity and reduced activity.[7]

Influence on Physicochemical Properties

The linker significantly impacts the drug-like properties of the PROTAC, including its solubility, cell permeability, and metabolic stability.[6][7]

-

Solubility: Incorporating polar functional groups, such as polyethylene (B3416737) glycol (PEG) chains or amides, can improve the aqueous solubility of an otherwise hydrophobic PROTAC.[7][11]

-

Permeability: The linker contributes to the high molecular weight and number of rotatable bonds typical of PROTACs, which can negatively affect cell permeability. However, some flexible linkers can exhibit a "chameleon effect," adopting a more compact, less polar conformation to navigate the hydrophobic cell membrane before extending into a more polar conformation in the cytoplasm.[7]

-

Metabolic Stability: The chemical nature of the linker influences its susceptibility to metabolism, which in turn affects the PROTAC's half-life.[]

Key Linker Design Principles

The rational design of PROTACs requires careful consideration of several linker parameters. The traditional "trial and error" approach is gradually being replaced by more structure-based and computational methods to optimize these features.[1][13]

Linker Composition and Classification

PROTAC linkers are generally categorized based on their flexibility.[7]

-

Flexible Linkers: These are the most common type, valued for their synthetic tractability.[7]

-

Alkyl Chains: Simple hydrocarbon chains that offer significant conformational flexibility. While easy to synthesize, they are hydrophobic and can decrease solubility.[7][10]

-

Polyethylene Glycol (PEG) Chains: Widely used to enhance solubility and provide polarity. Their flexibility allows the PROTAC to adopt multiple orientations, increasing the likelihood of productive ternary complex formation.[6][7] However, high flexibility can also lead to an entropic penalty upon binding, potentially reducing ternary complex stability.[7]

-

-

Rigid Linkers: These linkers, often incorporating cyclic structures like benzene (B151609) rings or alkynes, restrict the conformational freedom of the PROTAC.[9][14] This can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing potency and selectivity.[14][15]

-

"Smart" or Functional Linkers: This emerging class includes linkers that are, for example, photo-switchable or designed to release a fluorescent probe upon a specific event, aiding in mechanistic studies.[7][9]

Linker Length

The length of the linker is a critical parameter that must be empirically optimized for each specific POI-E3 ligase pair.[7][9]

-

A linker that is too short may be unable to span the distance between the two proteins, leading to steric clashes and preventing ternary complex formation.[9][16]

-

A linker that is too long may not effectively bring the proteins into proximity, or it may promote the formation of non-productive binary complexes over the desired ternary complex, leading to a "hook effect".[7][16]

Linker Attachment Points (Exit Vectors)

The points at which the linker connects to the POI and E3 ligase ligands are known as exit vectors.[3][7] The choice of attachment point is crucial and should not disrupt the key binding interactions of either ligand with its respective protein.[7] Ideally, the linker should be attached to a solvent-exposed region of the ligand when it is bound to its target protein, minimizing interference with the primary binding event.[7][17] Different exit vectors can alter the orientation of the recruited E3 ligase relative to the target, profoundly impacting degradation selectivity and efficiency.[17]

Quantitative Analysis of Linker Impact on Degradation

The optimization of linker design is an empirical process, with subtle changes often leading to dramatic differences in degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ).

| Target | E3 Ligase | Linker Type | Linker Length (atoms) | DC₅₀ | Dₘₐₓ (%) | Reference |

| TBK1 | VHL | Alkyl/Ether | < 12 | No Degradation | - | [6] |

| TBK1 | VHL | Alkyl/Ether | 12-29 | Submicromolar | >90 | [6] |

| TBK1 | VHL | Alkyl/Ether | 21 | 3 nM | 96 | [6] |

| TBK1 | VHL | Alkyl/Ether | 29 | 292 nM | 76 | [6] |

| EGFR/HER2 | VHL | 2x PEG | ~10 | Dual Degrader | - | [17] |

| EGFR | VHL | 3x PEG | ~13 | Selective for EGFR | - | [17] |

| p38α | VHL | Linear (Amide) | - | ~7 nM | 97 | [17] |

| p38δ | VHL | Branched (Ether) | - | ~46 nM | 99 | [17] |

Experimental Protocols for Linker Evaluation

A suite of biochemical, biophysical, and cellular assays is required to fully characterize a PROTAC and understand the role of its linker.[5]

Cellular Degradation Assays

The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein in a cellular context.

This is the most common method to quantify changes in protein levels following PROTAC treatment.[10][18]

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

-

SDS-PAGE and Transfer:

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the POI.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate DC₅₀ and Dₘₐₓ values.

-

Ternary Complex Formation Assays

These assays confirm that the PROTAC can simultaneously bind the POI and the E3 ligase. Techniques include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and proximity-based assays like TR-FRET and AlphaLISA.[8][20]

SPR can measure the binding affinities and kinetics of both binary (PROTAC-POI, PROTAC-E3) and ternary complex formation.[8]

-

Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip.

-

Binary Interaction Analysis:

-

Flow a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the kinetics (kₐ, kₔ) and affinity (K₋) of the binary interaction.

-

In a separate experiment, flow the POI over an appropriate sensor chip to confirm there is no non-specific binding.

-

-

Ternary Complex Formation:

-

Inject a constant, saturating concentration of the POI mixed with a range of PROTAC concentrations over the immobilized E3 ligase.

-

Alternatively, pre-form the POI-PROTAC binary complex in solution and flow it over the E3 ligase chip.

-

-

Data Analysis: Analyze the resulting sensorgrams to determine the kinetics and affinity of the ternary complex. An increase in binding response or a slower dissociation rate compared to the binary interactions can indicate positive cooperativity and stable ternary complex formation.[8]

Ubiquitination Assays

These assays provide direct evidence that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.[21][22]

This method detects the increase in ubiquitinated POI following PROTAC treatment.[21][22]

-

Cell Treatment: Treat cells with the PROTAC of interest, a vehicle control, and a positive control. It is often beneficial to co-treat with a proteasome inhibitor (e.g., MG132) to allow the accumulation of polyubiquitinated proteins that would otherwise be degraded.[22]

-

Cell Lysis: Lyse cells in a buffer containing deubiquitinase (DUB) inhibitors to preserve the ubiquitin chains on the target protein.

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody specific to the POI, which has been conjugated to agarose (B213101) or magnetic beads.

-

This will capture the POI and any associated proteins, including its ubiquitinated forms.

-

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution and Western Blot:

-

Elute the immunoprecipitated proteins from the beads.

-

Analyze the eluates by Western Blot, using a primary antibody that specifically recognizes ubiquitin (e.g., anti-Ub) to visualize the polyubiquitin smear on the POI. A separate blot can be run using the anti-POI antibody to confirm successful immunoprecipitation.[22]

-

Conclusion and Future Outlook

The linker is an indispensable and highly tunable component of the PROTAC molecule, playing a pivotal role in dictating its biological activity. Its length, composition, flexibility, and attachment points are all critical parameters that must be meticulously optimized to achieve potent and selective protein degradation.[6][9] While historical linker design has been largely empirical, the growing availability of structural data for ternary complexes and advancements in computational modeling are enabling a more rational, structure-guided approach.[1][13][15] The continued exploration of novel linker chemistries and functional linkers promises to expand the scope and power of targeted protein degradation, paving the way for a new generation of therapeutics against a wide array of previously "undruggable" targets.

References

- 1. benchchem.com [benchchem.com]

- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. books.rsc.org [books.rsc.org]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chempep.com [chempep.com]

- 8. o2hdiscovery.co [o2hdiscovery.co]

- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 10. benchchem.com [benchchem.com]

- 11. The Essential Role of Linkers in PROTACs [axispharm.com]

- 13. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 21. Ubiquitination Assay - Profacgen [profacgen.com]

- 22. Target Ubiquitination Evaluation Service - Creative Biolabs [creative-biolabs.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates (ADCs) using Ald-Ph-amido-PEG3-C-COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction